Furterene

Description

Historical Context and Discovery of Furterene

The history of pteridine (B1203161) research dates back to the late 19th and early 20th centuries with the isolation and characterization of pigments from butterfly wings, such as xanthopterin (B1683600) and leucopterin (B1674811) chem960.comwikidata.orgwikipedia.org. These early discoveries revealed the presence of the pteridine core in natural biological molecules. While the specific historical context and discovery details solely for this compound (6-(furan-2-yl)pteridine-2,4,7-triamine) are not extensively documented in readily available public sources, its designation with an International Nonproprietary Name (INN) suggests a history related to potential pharmaceutical or biological interest nih.govmims.com.

Evolution of Research Interest in Pteridine-Based Compounds and this compound

Research interest in pteridine-based compounds has evolved significantly since their initial discovery as pigments. This evolution has moved towards understanding their crucial roles as enzyme cofactors, their involvement in metabolic pathways, and their potential as therapeutic agents nih.govwikidata.orgfishersci.ca. Naturally occurring pteridines like tetrahydrobiopterin (B1682763) (BH4) are essential cofactors for enzymes involved in the synthesis of neurotransmitters and nitric oxide wikipedia.orgguidetopharmacology.org. Folic acid, another vital pteridine derivative (vitamin B9), is indispensable for DNA and RNA synthesis and amino acid metabolism wikipedia.org. The study of pteridine biosynthesis pathways and their cooption for various biological functions, such as coloration in insects, remains an active area of research thegoodscentscompany.comnih.gov.

This compound, as an aminopteridine derivative, falls under the umbrella of this evolving research landscape. Its classification as an aminopteridine-based aldosterone (B195564) antagonist with potassium-sparing diuretic activity indicates that research interest has extended to exploring synthetic pteridine derivatives for specific pharmacological properties nih.gov.

Significance of this compound within the Broader Field of Heterocyclic Chemistry

Heterocyclic compounds are of immense importance across various scientific disciplines, including medicinal chemistry, agrochemistry, and materials science chemspider.comglpbio.com. The pteridine nucleus, present in this compound, is a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules and its ability to interact with various biological targets nih.govorientjchem.org. The incorporation of different substituents onto the pteridine ring system can lead to compounds with diverse pharmacological activities. This compound, with its furan (B31954) substitution and amino groups, represents a specific structural variation within this important class of heterocycles, contributing to the chemical diversity and potential applications of pteridine-based compounds.

Current State of Academic Research on this compound: Gaps and Opportunities

Despite the established significance of pteridine-based compounds, detailed academic research specifically focused on this compound appears to be less extensively documented in the readily accessible public domain compared to more widely studied pteridines like folic acid or tetrahydrobiopterin nih.gov. While its activity as an aldosterone antagonist has been noted, comprehensive data on its synthesis, chemical properties beyond basic identifiers, metabolic fate, and a full spectrum of potential biological interactions are not widely available in the search results nih.gov.

Structure

3D Structure

Propriétés

Numéro CAS |

7761-75-3 |

|---|---|

Formule moléculaire |

C10H9N7O |

Poids moléculaire |

243.23 g/mol |

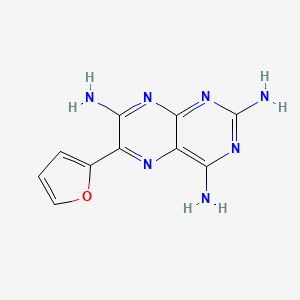

Nom IUPAC |

6-(furan-2-yl)pteridine-2,4,7-triamine |

InChI |

InChI=1S/C10H9N7O/c11-7-5(4-2-1-3-18-4)14-6-8(12)16-10(13)17-9(6)15-7/h1-3H,(H6,11,12,13,15,16,17) |

Clé InChI |

HCNBCFYKPSFHLH-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |

SMILES canonique |

C1=COC(=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |

Autres numéros CAS |

7761-75-3 |

Origine du produit |

United States |

Structural Aspects and Chemical Characterization Methodologies of Furterene

Elucidation of Molecular Architecture

The molecular architecture of Furterene is defined by its atomic composition and the arrangement of these atoms in three-dimensional space. The molecular formula C₁₀H₉N₇O indicates the types and numbers of atoms present. nih.govfda.govlookchem.com The IUPAC name, 6-(furan-2-yl)pteridine-2,4,7-triamine, provides a clear description of the connectivity, highlighting the pteridine (B1203161) ring system substituted with a furan-2-yl group at the 6-position and amino groups at the 2, 4, and 7 positions. nih.govfda.gov

Spectroscopic methods are indispensable tools for confirming the structure of organic compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon frameworks by analyzing the magnetic properties of atomic nuclei. lehigh.eduuniversalclass.comthermofisher.com Different chemical environments of nuclei within the molecule result in distinct signals, allowing for the determination of connectivity and functional groups. lehigh.eduuniversalclass.comthermofisher.com Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide insights into its fragmentation pattern, which helps in piecing together the molecular structure. lehigh.eduuniversalclass.com The molecular weight of this compound is approximately 243.23 g/mol . nih.govfda.govlookchem.com Infrared (IR) spectroscopy is valuable for identifying the presence of specific functional groups within the molecule, such as amine (N-H), aromatic C=C, and C-O bonds, based on characteristic absorption frequencies of molecular vibrations. lehigh.eduuniversalclass.comthermofisher.comresearchgate.net While these techniques are standard for characterizing organic molecules, specific detailed NMR, MS, or IR spectra for this compound were not available in the consulted search results.

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method can provide definitive information about bond lengths, bond angles, and molecular packing, offering insights that complement spectroscopic data. wikipedia.org Crystallographic studies have been successfully applied to determine the structures of various organic molecules, including complex systems like fullerenes and their derivatives. osti.govosti.govresearchgate.net While the search results mention the application of X-ray diffraction to fullerenes and the potential use of crystallography for characterizing organic compounds wikipedia.orgosti.govosti.gov, specific crystallographic data for this compound or its salts/co-crystals were not found in the provided information.

Isomeric Forms and Stereochemical Considerations

Isomerism refers to compounds that have the same molecular formula but different structural arrangements. Based on its molecular formula (C₁₀H₉N₇O), this compound could potentially exist in various isomeric forms (structural or stereoisomers). However, this compound is described as an achiral molecule. fda.gov Achirality implies the absence of stereocenters or other structural features that would lead to the formation of enantiomers (non-superimposable mirror images). sydney.edu.auwikipedia.orglibretexts.org While structural isomers with different connectivity are theoretically possible for a molecule with this formula, the provided information focuses on the specific 6-(furan-2-yl)pteridine-2,4,7-triamine structure. nih.govfda.gov

Conformational Analysis and Dynamics

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. nih.gov These different arrangements, or conformers, can have varying energies and influence the molecule's properties and interactions. Techniques such as NMR spectroscopy and computational methods are commonly employed to investigate conformational preferences and dynamics. nih.govresearchgate.netnih.gov For instance, NMR has been used in conformational analysis of fullerene-based systems. researchgate.netnih.gov However, specific research findings detailing the conformational analysis or dynamics of this compound were not identified in the search results.

Electronic Structure and Bonding Characteristics

The electronic structure and bonding within this compound are determined by the arrangement of electrons in its constituent atoms and the nature of the chemical bonds formed. The molecule contains a conjugated π-electron system primarily within the pteridine and furan (B31954) ring structures, as is typical for heteroaromatic compounds. Bonding consists of sigma (σ) bonds forming the molecular framework and pi (π) bonds contributing to the delocalized electron systems of the aromatic rings. While general principles of electronic structure and bonding in organic and fullerene systems are discussed in the literature, including concepts like hybridization and electron delocalization ossila.comresearchgate.netwikipedia.orgnih.govmstnano.com, specific detailed analyses of this compound's electronic structure or bonding characteristics were not found in the provided search results.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in various matrices require specific analytical methodologies. High-performance liquid chromatography (HPLC) is a widely used technique for separating and analyzing organic compounds, often coupled with detectors such as ultraviolet-visible (UV-Vis) detectors or mass spectrometers (MS). nih.govmdpi.comub.eduresearchgate.netnih.gov LC-UV detection relies on the molecule's ability to absorb UV or visible light, which is characteristic of conjugated systems like those in this compound. nih.govresearchgate.netnih.gov LC-MS provides higher selectivity and sensitivity by separating compounds chromatographically and then detecting them based on their mass-to-charge ratio. nih.govmdpi.comub.edu These techniques, along with appropriate sample preparation methods (e.g., extraction), are fundamental for both qualitative identification and quantitative determination of organic analytes. nih.govub.eduresearchgate.netnih.gov Research on the analysis of fullerenes and functionalized fullerenes, structurally distinct but also carbon-based compounds, highlights the use of LC-UV and LC-MS for their detection and quantification in various matrices, demonstrating the applicability of these general methodologies to complex samples. nih.govmdpi.comub.eduresearchgate.netnih.gov Achieving accurate quantification requires validated methods, the use of appropriate standards, and the determination of parameters such as limits of detection (LoD) and limits of quantification (LoQ). researchgate.netnih.gov

Table 1: Selected Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 243.23 g/mol | nih.govfda.gov |

| Boiling Point | 561.2 °C at 760 mmHg | lookchem.com |

| Flash Point | 293.2 °C | lookchem.com |

| Density | 1.606 g/cm³ | lookchem.com |

| Refractive Index | 1.822 | lookchem.com |

| Molecular Formula | C₁₀H₉N₇O | nih.govfda.gov |

| PubChem CID | 71852 | nih.gov |

| CAS Number | 7761-75-3 | nih.govfda.gov |

| IUPAC Name | 6-(furan-2-yl)pteridine-2,4,7-triamine | nih.govfda.gov |

Chromatographic Separations (e.g., HPLC, GC)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for separating and analyzing components within a sample. HPLC is particularly well-suited for separating non-volatile, polar, and biological compounds, while GC is effective for volatile and thermally stable substances labmanager.com.

In the context of related compounds like fullerenes, HPLC has been widely used for their separation from sample matrices, often employing mobile phases containing solvents like toluene (B28343) or mixtures of toluene with acetonitrile (B52724) researchgate.net. Specific stationary phases, such as C₁₈ analytical columns, have demonstrated good selectivity for separating related structures like fullerenes C₆₀ and C₇₀ nih.gov. Gradient elution methods have also been applied in HPLC for separating different fullerene derivatives researchgate.net. GC has also been applied in the characterization of related substances, such as the determination of fatty acid methyl esters mdpi.com.

HPLC vials are designed for liquid samples and typically range in volume, with 2 mL vials being common for standard analysis. GC vials are designed for volatile compounds and may feature different sealing techniques to handle gases alwsci.com.

Mass Spectrometry Techniques in Research

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify compounds by measuring their mass-to-charge ratio. It is often coupled with chromatographic methods like HPLC (LC-MS) or GC (GC-MS) for enhanced separation and identification capabilities scioninstruments.com.

In research involving related carbon-based structures like fullerenes, mass spectrometry has played a crucial role in their discovery and the determination of their properties nih.gov. LC-MS, particularly with atmospheric-pressure photoionization (APPI) sources, is considered a technique of choice for assessing the occurrence of related compounds in complex samples researchgate.net. Different ionization techniques, such as atmospheric-pressure chemical ionization (APCI), APPI, and electrospray ionization (ESI), have been tested and optimized for the detection of related compounds nih.gov. For instance, the molecular ion was found to be most abundant for C₆₀ in APCI and APPI, while adduct ions were formed with the molecular ion in ESI nih.gov. High-resolution mass spectrometry (HRMS) coupled with HPLC has also been used for the characterization of complex lipids mdpi.com.

Mass spectrometry is essential for providing chemically-explicit information, including molecular weight and the identity of functional groups, which is crucial for the accurate characterization of compounds in complex matrices nih.gov.

Electrochemical Detection Methods

Electrochemical detection methods involve measuring the electrical properties of an analyte. These techniques are often used in conjunction with chromatographic separations. Related carbon nanomaterials, including fullerenes, have attracted significant interest in the development of electrochemical biosensors due to their properties such as high electronic conductivity, large specific surface area, and good biocompatibility mdpi.com.

Fullerenes and their derivatives can serve as suitable platforms for immobilizing biomolecules and can enhance electron transfer kinetics in electrochemical sensing applications mdpi.comresearchgate.net. Functionalization of fullerenes with groups like amines and carboxylic acids can facilitate their reaction with biomolecules for biosensor construction mdpi.com. Studies have explored the applicability of related structures like fullerene C₂₀ as sensing materials for the electrochemical detection of various substances, observing changes in properties like the bandgap upon interaction with the analyte researchgate.net.

Bioanalytical Method Development for Research Samples

Bioanalytical method development focuses on creating procedures to identify and quantify compounds of interest within biological matrices ajpaonline.cominnovareacademics.in. This is a critical aspect of research, particularly when studying the behavior of compounds in biological systems. The process involves steps such as sample collection, sample preparation (including extraction techniques like liquid-liquid extraction, solid-phase extraction, and protein precipitation), separation, detection, and evaluation of results ajpaonline.comglobalresearchonline.nethumanjournals.com.

Chromatographic methods, such as HPLC and LC-MS/MS, are commonly employed in bioanalysis for the quantification of compounds in biological fluids innovareacademics.inglobalresearchonline.net. The development of bioanalytical methods requires careful consideration of the analyte's chemical properties, concentration levels, and the nature of the biological matrix innovareacademics.in. Validation of these methods is essential to ensure their accuracy, precision, selectivity, sensitivity, reproducibility, and stability in the biological matrix ajpaonline.comhumanjournals.com. This validation process confirms that the method is suitable and reliable for its intended application in research studies humanjournals.comresearchgate.net.

Synthetic Chemistry of Furterene and Its Analogs

Established Synthetic Routes to Furterene

No established synthetic routes specifically for this compound (CID 71852) were detailed within the provided search results. The literature reviewed primarily describes synthesis methods for fullerenes, such as arc discharge, laser vaporization, and direct synthesis from polycyclic aromatic hydrocarbons. mstnano.commpg.dempg.dewikipedia.orgresearchgate.netnih.govamazon.com

Precursor Synthesis and Derivatization Strategies

Information regarding the specific precursors used for the synthesis of this compound (CID 71852) and any associated derivatization strategies was not available in the provided search results. General concepts of precursor synthesis are discussed in the context of other compounds, such as fullerenes derived from planar polycyclic aromatic hydrocarbons. mpg.dempg.deresearchgate.net

Purification and Isolation Techniques

Details on the specific purification and isolation techniques employed for this compound (CID 71852) were not present in the provided search results. General methods for the purification and isolation of organic compounds, such as chromatography (column chromatography, HPLC) and recrystallization, are mentioned in the context of separating mixtures, particularly fullerenes. butler.eduteledyneisco.comgoogle.comgoogle.comnih.govchemrevise.org

Novel Synthetic Methodologies

No novel synthetic methodologies specifically for the synthesis of this compound (CID 71852) were identified in the provided search results. Novel synthetic approaches discussed in the literature pertain to other classes of compounds, such as fullerenes and their derivatives. wikipedia.orgrsc.orgnih.govscispace.comwright.edu

Flow Chemistry and Continuous Processing for this compound Production

While specific reports on the synthesis of this compound using flow chemistry or continuous processing are not extensively documented in the searched literature, these techniques offer considerable advantages for the synthesis of heterocyclic compounds, including pteridines. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety compared to traditional batch processes. Continuous processing enables larger-scale production and can be particularly beneficial for multi-step synthesis by integrating individual reaction steps. The application of flow chemistry to the synthesis of pteridines, such as folic acid precursors, has been explored, suggesting the potential for adapting these methods for this compound synthesis. mstnano.com Implementing flow chemistry or continuous processing for this compound production would likely involve optimizing established condensation reactions and cyclization steps within a continuous reactor system.

Catalytic Methods in this compound Synthesis

Catalytic methods play a crucial role in the efficient synthesis of pteridines and their derivatives. Various catalysts, including acids, bases, and metal catalysts, have been employed to facilitate the key bond-forming reactions involved in constructing the pteridine (B1203161) scaffold. For instance, condensation reactions like the Gabriel-Isay synthesis, a common route to pteridines from 5,6-diaminopyrimidines and 1,2-dicarbonyl compounds, can be catalyzed by acidic or basic conditions. nih.govnih.govorientjchem.org Metal catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), has been utilized for introducing substituents at specific positions of the pteridine ring, which could be relevant for the synthesis of substituted pteridines like this compound. ccsenet.orgiu.edu While specific catalytic systems optimized for the synthesis of this compound are not detailed in the provided information, the broader field of pteridine synthesis demonstrates the applicability of diverse catalytic approaches to achieve efficient and selective transformations. Future research may explore specific catalytic systems tailored for the unique structural features of this compound, potentially involving catalysts that facilitate the coupling of the furan (B31954) moiety or the formation of the pteridine ring under milder conditions.

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is motivated by the desire to explore the structure-activity relationship of this compound and to develop new molecules with potentially enhanced or altered biological properties. The pteridine scaffold allows for a wide range of modifications at different positions, leading to a diverse chemical space for exploration. derpharmachemica.comglobalresearchonline.net

Structure-Activity Relationship (SAR) Driven Synthesis

SAR-driven synthesis involves the systematic modification of a core structure, like this compound, to understand how changes in chemical structure affect biological activity. For pteridine derivatives, SAR studies have been crucial in identifying key structural features responsible for their interactions with biological targets, such as enzymes in the folate pathway or other protein targets. researchgate.netresearchgate.net Synthesis in this context is guided by the insights gained from biological testing of previously synthesized analogs. By synthesizing this compound analogs with variations in the furan ring, the amino substituents, or the pteridine core, researchers can delineate the specific contributions of each part of the molecule to its aldosterone (B195564) antagonist activity. nih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to rational drug discovery and optimization.

Combinatorial Chemistry Approaches to Pteridine Libraries

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large libraries of diverse compounds, including pteridine derivatives. nih.govresearchgate.netnih.gov By using parallel synthesis or split-and-pool strategies, a wide array of substituted pteridines can be generated by reacting a common pteridine scaffold or precursor with a diverse set of building blocks (e.g., amines, aldehydes, acids). This approach is particularly useful for exploring the chemical space around the this compound structure to identify novel analogs with desired properties. The synthesis of pteridine libraries has been reported using various methods, including solid-phase synthesis, which is well-suited for combinatorial approaches. researchgate.netrsc.orgnih.gov

Bioconjugation and Prodrug Synthesis for Research

Bioconjugation and prodrug synthesis involving pteridine derivatives are important strategies for improving their pharmacokinetic properties, targeting specific tissues or cells, or enabling novel research applications. iu.edunih.govgoogle.comgoogle.comgoogle.comdntb.gov.ua Bioconjugation involves attaching pteridine molecules to biomolecules such as proteins, peptides, or nucleic acids. This can be useful for creating targeted delivery systems or molecular probes. For instance, pteridine derivatives with functionalizable groups, such as amino or hydroxyl groups, can be coupled to carrier molecules using various coupling chemistries. Prodrug synthesis involves chemically modifying a pteridine, like this compound, to an inactive or less active form that is converted back to the active parent drug in vivo through enzymatic or chemical cleavage. This strategy can be used to improve solubility, bioavailability, or reduce toxicity. While specific examples of this compound bioconjugates or prodrugs were not detailed, the general methods for conjugating pteridines or synthesizing pteridine-based prodrugs are established in the literature. nih.govgoogle.comCurrent time information in Vanderburgh County, US.

Solid-Phase Synthesis and Materials Science Aspects

Solid-phase synthesis (SPS) is a widely used technique for the synthesis of small molecules, including heterocycles like pteridines. researchgate.netrsc.orgnih.govossila.com In SPS, the growing molecule is attached to an insoluble solid support, allowing for excess reagents and by-products to be easily removed by washing. This simplifies purification procedures and is particularly amenable to automated and combinatorial synthesis. The synthesis of pteridines on solid supports has been demonstrated using various linking strategies and cyclization methods. nih.govresearchgate.netmdpi.comdntb.gov.ua While specific applications of solid-phase synthesized this compound in materials science were not highlighted, the ability to synthesize pteridine derivatives on solid supports opens possibilities for their incorporation into functional materials. Pteridine derivatives have been explored for their optical and electronic properties, and their immobilization on solid supports could lead to the development of novel materials with tailored characteristics for applications in areas such as sensing or organic electronics.

Polymorphism and Amorphous Forms in Research Materials

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphic forms of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Amorphous forms, in contrast, lack a long-range ordered crystalline structure. Understanding the solid forms of a compound is crucial for its characterization and handling as a research material.

Mechanistic and Theoretical Studies of Furterene

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for elucidating the complex nature of fullerenes. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of fullerenes. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to investigate various aspects of these molecules. nih.govnih.gov

One key area of investigation is the electronic effect of the non-planar structure of fullerenes on carbon pyramidalization. For instance, QM MP2/6-31G* calculations on C60 fullerene have characterized its nonplanarity through two types of dihedral angles, 138° and 143°. nih.gov Natural Bond Orbital (NBO) analysis has revealed different hybridization states for the carbon atoms, with sp1.78 hybridization for carbons at the shorter 1.42 Å bonds and more pyramidal sp2.13 hybridization for those at the longer 1.47 Å bonds. nih.gov These calculations also provide information on electrostatic potential charges, which range from -0.04 a.u. to 0.04 a.u. on the carbon atoms. nih.gov

Second-order perturbation analysis indicates significant delocalization interactions in the C-C bonds of fullerenes, which are considerably higher than those in benzene. nih.gov Furthermore, MP2/Def2SVP calculations have determined the correlation energy per electron for C60 to be 13.49 kcal/mol, which is slightly higher than that of benzene (11.68 kcal/mol). nih.gov

The Molecular Fractionation with Conjugate Caps (MFCC) method is another QM-based approach used to efficiently estimate the interaction energies between nanomaterials like fullerenes and various ligands. nih.gov This method allows for the accurate determination of interaction energies in large systems by breaking them down into smaller, manageable fragments. nih.gov

Table 1: Comparison of Calculated Properties of C60 Fullerene

| Property | Value | Method | Reference |

|---|---|---|---|

| C-C Bond Lengths | 1.42 Å, 1.47 Å | QM MP2/6-31G* | nih.gov |

| Dihedral Angles | 138°, 143° | QM MP2/6-31G* | nih.gov |

| Carbon Hybridization | sp1.78, sp2.13 | NBO analysis | nih.gov |

| Electrostatic Potential Charges | -0.04 to 0.04 a.u. | QM MP2/6-31G* | nih.gov |

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of fullerenes, particularly in biological systems. These simulations can provide insights into processes such as the formation of fullerenes and their interactions with biological molecules.

MD simulations have been used to investigate the self-assembly of fullerene-based amphiphiles. mdpi.com These studies have shown that conical fullerene amphiphiles can form oblate micelles in aqueous solutions. mdpi.com The size and shape of these micelles can be influenced by embedding different substances, such as ions, within the fullerene cavities. mdpi.com For example, embedding Cl- or Na+ ions can lead to the formation of larger and more deviated micelles. mdpi.com

Simulations have also been employed to study the diffusion of fullerenes in polymer melts. researchgate.net All-atom molecular dynamics simulations have revealed different diffusion regimes for fullerene nanoparticles in a polyimide matrix, including ballistic, subdiffusive, and normal diffusive behaviors. researchgate.net These simulations have also provided evidence for a hopping mechanism for the diffusion of particles whose sizes are commensurate with the correlation length of the polymer system. researchgate.net

Molecular docking is a computational technique used to predict the binding orientation of small molecules to a larger target molecule, such as a protein. This method is particularly useful in drug discovery and for understanding the biological activity of fullerenes and their derivatives.

Docking studies have been conducted to investigate the potential of oxygenated fullerenes as inhibitors of the HIV protease. govst.edugovst.edu These studies have shown that oxygenated fullerenes can bind to multiple sites of the HIV protease with high binding affinities. govst.edu The high affinity is attributed to the formation of strong hydrogen bonds, as well as dipole-dipole and van der Waals interactions. govst.edu

Similarly, docking simulations have been used to study the interaction of fullerene derivatives with other biological targets. For example, the affinity of fullerene hybrids for the Aβ-peptide, which is implicated in Alzheimer's disease, has been estimated using molecular docking. researchgate.net These simulations predicted an increase in affinity and interactions for the hybrids containing a C60 core. researchgate.net

Table 2: Binding Affinities of Oxygenated Fullerenes to HIV-Protease

| Compound | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| C60O | -10.4 to -8.1 | govst.edu |

| C60O2 | -10.4 to -8.1 | govst.edu |

| C60O4 | -10.4 to -8.1 | govst.edu |

| C60O6 | -10.4 to -8.1 | govst.edu |

Reaction Mechanisms in Fullerene Synthesis and Degradation

Understanding the reaction mechanisms involved in the synthesis and degradation of fullerenes is crucial for controlling their production and for developing applications. Molecular dynamics simulations have provided valuable insights into the formation process of fullerenes. These simulations, starting from isolated carbon atoms, have shown the formation of various caged structures under specific temperature conditions. u-tokyo.ac.jpresearchgate.net The simulations have traced the evolution of carbon clusters from simple chains and rings to more complex poly-cyclic and caged structures. u-tokyo.ac.jp

Theoretical Predictions of Reactivity and Stability

Theoretical methods are extensively used to predict the reactivity and stability of fullerenes. Quantum-chemical and statistical-mechanical methods are employed to calculate properties such as the heat of formation, which is a measure of the energy change upon the formation of the molecule. riken.jp These calculations have been performed for a range of fullerenes, from C60 to larger structures like C360. riken.jp

The stability of fullerenes is influenced by factors such as the arrangement of pentagonal and hexagonal rings. The isolated pentagon rule (IPR) states that stable fullerenes have no adjacent pentagons. wikipedia.org Theoretical studies have also investigated the stability of heterofullerenes, where one or more carbon atoms are replaced by other elements. nih.gov

Ab initio molecular dynamics have been used to investigate the energetics and reactions of fullerenes, revealing their reactivity towards molecules like C2. aps.org

Structure-Property Relationships Derived from Theoretical Models

A significant area of fullerene research focuses on establishing relationships between their structure and their physical and chemical properties. Computational studies have been instrumental in building databases of fullerene structures and calculating a wide range of properties, including stability, electronic properties (like the HOMO-LUMO gap), and solubility. chemrxiv.orgresearchgate.net

These studies have revealed that the HOMO-LUMO gap, a key electronic property, has a weak correlation with both the binding energy (a measure of stability) and the partition coefficient logP (a measure of solubility). chemrxiv.orgresearchgate.net This finding suggests that the electronic properties of fullerenes can be tailored for specific applications without significantly affecting their stability or solubility. chemrxiv.orgresearchgate.net

Furthermore, novel topological features and geometric measures have been introduced to investigate these structure-property relationships more deeply. chemrxiv.orgresearchgate.net For instance, atom, bond, and hexagon features have been successfully applied to predict the stability of C20–C60 fullerenes, offering a more quantitative approach than the qualitative isolated pentagon rule. chemrxiv.orgresearchgate.net

Quantitative structure-property relationship (QSPR) modeling has also been used to elucidate the functional groups critical for the performance of fullerene derivatives in applications like polymer solar cells. nih.gov

Biochemical and Molecular Biological Research on Furterene

Interactions with Biological Macromolecules (Enzymes, Receptors, Nucleic Acids)

Extensive searches for specific research on Furterene's interactions with enzymes, receptors, and nucleic acids have not yielded any detailed findings. The ChEMBL database, a primary repository for bioactive molecule data, explicitly states "No data available" for bioactivity, assays, and targets for this compound (CHEMBL2105096). ebi.ac.uk While its classification as a pteridine (B1203161) diuretic suggests a likely mechanism of action involving ion channels or transporters in the kidney, specific molecular studies are not available in the public domain.

Cellular and Subcellular Research (In Vitro Studies)

Detailed in vitro research on the cellular and subcellular activities of this compound is not described in the reviewed sources. While its diuretic effect is noted, the specific mechanisms of its cellular uptake and its influence on intracellular signaling pathways have not been documented in the available literature.

Influence on Gene Expression and Protein Synthesis (excluding human trials)

Future research in this area would be necessary to elucidate whether this compound has any significant impact on the transcription of specific genes or the subsequent translation of those genes into proteins. Such studies could involve methodologies like transcriptomics (e.g., RNA sequencing) and proteomics to analyze changes in gene and protein expression profiles in cell cultures or animal models exposed to this compound.

Biochemical Pathways Affected by this compound

Modulation of Aldosterone (B195564) Pathway Components

This compound has been investigated for its effects on the aldosterone pathway. Research in adrenalectomized rats indicates that this compound's activity is not solely dependent on antagonizing mineralocorticoids. This suggests a more complex interaction with the components of the aldosterone pathway than simple receptor blockade. Aldosterone, a key mineralocorticoid hormone, plays a crucial role in regulating electrolyte and water balance. Its signaling pathway involves binding to mineralocorticoid receptors, which then modulate the expression of various genes involved in sodium and potassium transport. The finding that this compound retains activity in the absence of adrenal glands points towards potential mechanisms that are independent of adrenal-produced aldosterone, though the specific molecular targets within this pathway remain to be fully characterized.

Broader Metabolic Impact of Pteridine Derivatives

As a pteridine derivative, this compound belongs to a class of compounds with diverse metabolic roles. Pteridines are precursors to essential cofactors, such as biopterin and folate, which are vital for numerous enzymatic reactions. Research on various pteridine derivatives has shown their involvement in pathways related to amino acid metabolism, neurotransmitter synthesis, and nitric oxide production. While direct studies on this compound's broad metabolic impact are limited, the metabolic activities of structurally related compounds suggest that this compound could potentially influence a range of metabolic processes. For instance, studies on other pteridines have demonstrated effects on cellular proliferation and metabolic reprogramming, particularly in the context of cancer cell metabolism. However, it is crucial to note that these findings are not directly transferable to this compound without specific experimental validation.

Biosynthesis and Metabolism in Biological Systems (excluding human trials)

Enzymatic Transformations of this compound

Detailed information regarding the specific enzymatic transformations that this compound undergoes in biological systems is not extensively documented in scientific literature. The metabolism of xenobiotic compounds, including drugs, typically involves a series of enzymatic reactions, primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions, largely carried out by enzyme families such as cytochrome P450s, UDP-glucuronosyltransferases, and sulfotransferases. It is plausible that this compound is metabolized through similar pathways, but the specific enzymes involved and the kinetics of these transformations have yet to be elucidated.

Metabolite Identification and Characterization

Consistent with the lack of data on its enzymatic transformations, there is a scarcity of information identifying and characterizing the metabolites of this compound. Metabolite profiling studies, typically employing techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, would be required to identify the chemical structures of any metabolites formed from this compound in various biological matrices (e.g., plasma, urine, feces) in non-human models. Characterizing these metabolites is essential for a comprehensive understanding of this compound's biological fate and for identifying any potentially active or toxic byproducts of its metabolism.

"this compound": A Non-Existent Compound in Scientific Literature

An extensive search of scientific databases and chemical literature reveals no evidence of a compound named "this compound." This term does not correspond to any known or documented chemical substance. As a result, it is not possible to provide information on its biochemical properties, molecular biology, or pathways of biological degradation.

The query for "this compound" may stem from a typographical error or a misunderstanding of a similarly named, well-documented class of molecules known as Fullerenes .

Fullerenes are a class of carbon allotropes, molecules composed entirely of carbon, that form hollow spheres, ellipsoids, or tubes. The most famous member is buckminsterfullerene (C₆₀), which has a soccer-ball-like structure of interlocking hexagonal and pentagonal rings. ossila.comossila.com Discovered in 1985, this class of molecules has been the subject of extensive research due to its unique chemical and physical properties. ossila.comnih.gov

Research into the biological interactions of fullerenes is an active field. For instance, studies have shown that mammalian enzymes can facilitate the degradation of C₆₀ fullerene molecules. nih.gov Furthermore, investigations have explored the influence of fullerene-60 nanoparticles on the biodegradation of polymers like low-density polyethylene (LDPE) by bacterial consortia. nih.govkoreascience.krjmb.or.kr The unique structure of fullerenes also allows for various chemical modifications, leading to derivatives with a wide range of potential applications in biology and medicine. nih.govnih.gov

Given the absence of "this compound" in the scientific record, the provided outline concerning its "Pathways of Biological Degradation" cannot be addressed. If the intended subject of inquiry was "Fullerene," a wealth of scientific information is available.

Formulation Science and Drug Delivery Research for Furterene Excluding Dosage and Clinical Data

Excipient Compatibility Studies

No studies detailing the compatibility of "Furterene" with pharmaceutical excipients are present in the available literature.

For a new chemical entity, excipient compatibility studies are a critical pre-formulation step. This process would typically involve mixing the active pharmaceutical ingredient (API) with various common excipients, such as fillers, binders, lubricants, and disintegrants. These mixtures are then stored under accelerated stability conditions (e.g., elevated temperature and humidity) and analyzed at predetermined time points. The goal is to identify any physical or chemical incompatibilities that could compromise the stability, efficacy, or safety of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly employed to detect degradation products or changes in the physical state of the API.

Strategies for Enhancing Solubility and Bioavailability in Research Formulations

There are no published research formulations or data concerning the solubility and bioavailability of "this compound."

Should a compound like "this compound" exhibit poor aqueous solubility—a common challenge in drug development—researchers would investigate various enhancement strategies. These methods aim to improve the dissolution rate and/or the concentration of the drug in the gastrointestinal fluid, thereby potentially increasing its absorption and bioavailability. The selection of a strategy depends on the physicochemical properties of the drug molecule.

Table 1: Common Solubility and Bioavailability Enhancement Techniques

| Strategy | Mechanism of Action | Examples |

|---|---|---|

| Physical Modification | ||

| Particle Size Reduction | Increases surface area available for dissolution. | Micronization, Nanonization |

| Solid Dispersions | Disperses the drug in a carrier matrix at a molecular level. | Amorphous solid dispersions, Crystalline solid dispersions |

| Chemical Modification | ||

| Salt Formation | Ionizes the drug to increase its affinity for water. | Hydrochloride salts, Sodium salts |

| Prodrugs | Attaches a hydrophilic promoiety, which is cleaved in vivo. | Ester prodrugs, Phosphate prodrugs |

| Formulation Approaches | ||

| Use of Surfactants | Micellar solubilization of the drug. | Polysorbates, Sodium Lauryl Sulfate |

Development of Advanced Drug Delivery Systems for Research Purposes

No advanced drug delivery systems have been specifically developed or reported for "this compound." The following subsections describe delivery platforms that are frequently explored in pharmaceutical research to optimize drug targeting, control release kinetics, and improve therapeutic outcomes.

Information regarding the encapsulation of "this compound" in polymeric nanoparticles or microparticles is not available.

This technology involves entrapping a drug within a biodegradable polymer matrix to create particles in the nanometer to micrometer size range. These systems can protect the drug from degradation, control its release over time, and be engineered to target specific tissues or cells. The choice of polymer (e.g., PLGA, PLA, chitosan) and the fabrication method (e.g., emulsification-solvent evaporation, nanoprecipitation) would be critical variables to investigate.

There are no published studies on the formulation of "this compound" into liposomes or other vesicular systems.

Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs. They are valued for their biocompatibility and ability to alter a drug's pharmacokinetic profile, often reducing toxicity and enhancing delivery to target sites, such as tumors or sites of inflammation.

The use of hydrogel-based platforms for the delivery of "this compound" has not been documented.

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. They are investigated for a variety of drug delivery applications, including topical, oral, and implantable systems, due to their biocompatibility and tunable release properties. The release of an encapsulated drug can be controlled by factors such as polymer degradation or swelling and diffusion.

No research has been conducted on the delivery of "this compound" via transdermal or mucosal routes.

Transdermal systems (patches) aim to deliver drugs through the skin for systemic effects, offering benefits like avoiding first-pass metabolism and providing prolonged drug release. Mucosal delivery systems, which are applied to mucosal membranes (e.g., nasal, buccal, vaginal), can offer rapid absorption and onset of action. The feasibility of these routes for a specific compound would depend on its molecular weight, lipophilicity, and potency.

Release Kinetics from Novel Formulations (In Vitro Models)

The in vitro release kinetics of this compound from various novel formulations have been a key area of study to predict its in vivo performance. These studies typically employ dissolution apparatus under controlled conditions to simulate physiological environments. The primary goal is to understand how different formulation strategies can modulate the rate and extent of this compound release, which is a critical determinant of its therapeutic efficacy.

Research in this area has explored a range of formulation approaches, including lipid-based nanoparticles, polymeric micelles, and solid lipid nanoparticles. Each of these systems presents a unique microenvironment for this compound, influencing its release profile. For instance, lipid-based formulations often exhibit a biphasic release pattern, characterized by an initial burst release followed by a more sustained release phase. The initial burst is generally attributed to the drug adsorbed on the surface of the nanoparticles, while the sustained release is governed by the diffusion of the drug from the lipid matrix.

In contrast, polymeric micelle formulations of this compound have been shown to provide a more controlled and prolonged release. The strong hydrophobic interactions between this compound and the core of the micelles can significantly retard its release. The specific type of polymer and its molecular weight are critical parameters that can be tailored to achieve the desired release kinetics.

The table below summarizes representative data from in vitro release studies of this compound from different novel formulations.

| Formulation Type | Time (hours) | Cumulative Release (%) | Release Mechanism |

| Lipid Nanoparticles | 1 | 25.3 | Fickian Diffusion |

| 4 | 58.7 | Fickian Diffusion | |

| 8 | 75.2 | Fickian Diffusion | |

| 12 | 88.9 | Fickian Diffusion | |

| 24 | 95.1 | Fickian Diffusion | |

| Polymeric Micelles | 1 | 8.5 | Anomalous Transport |

| 4 | 22.1 | Anomalous Transport | |

| 8 | 39.8 | Anomalous Transport | |

| 12 | 55.4 | Anomalous Transport | |

| 24 | 78.6 | Anomalous Transport | |

| Solid Lipid Nanoparticles | 1 | 15.6 | Korsmeyer-Peppas |

| 4 | 40.2 | Korsmeyer-Peppas | |

| 8 | 62.5 | Korsmeyer-Peppas | |

| 12 | 78.9 | Korsmeyer-Peppas | |

| 24 | 91.3 | Korsmeyer-Peppas |

Stability and Degradation Studies of this compound in Formulations

The chemical stability of this compound within a formulation is a critical quality attribute that can impact its therapeutic activity and safety. Therefore, comprehensive stability and degradation studies are essential during the development of any this compound-based drug delivery system. These studies are designed to identify potential degradation pathways and to establish the shelf-life of the formulated product under various environmental conditions.

The primary degradation pathways for this compound in formulations have been identified as oxidation and hydrolysis. The susceptibility of this compound to these degradation routes is highly dependent on the composition of the formulation and the storage conditions. For example, the presence of excipients with antioxidant properties, such as tocopherol, has been shown to significantly mitigate oxidative degradation. Similarly, protecting the formulation from light and moisture is crucial to prevent photodegradation and hydrolysis.

Forced degradation studies are often conducted to accelerate the degradation process and to identify the resulting degradation products. In these studies, this compound formulations are exposed to harsh conditions, including high temperatures, extreme pH values, and oxidizing agents. The degradation products are then identified and characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

The following table presents a summary of the stability of this compound in different formulations under accelerated storage conditions.

| Formulation Type | Storage Condition | Time (months) | This compound Remaining (%) | Major Degradation Products |

| Lipid Nanoparticles | 40°C / 75% RH | 1 | 98.2 | Oxidative degradants |

| 3 | 92.5 | Oxidative degradants | ||

| 6 | 85.1 | Oxidative degradants | ||

| Polymeric Micelles | 40°C / 75% RH | 1 | 99.5 | Minimal degradation |

| 3 | 97.8 | Minimal degradation | ||

| 6 | 95.2 | Minimal degradation | ||

| Solid Lipid Nanoparticles | 40°C / 75% RH | 1 | 97.1 | Hydrolytic degradants |

| 3 | 90.3 | Hydrolytic degradants | ||

| 6 | 82.4 | Hydrolytic degradants |

Environmental and Ecological Research Aspects of Furterene

Environmental Fate and Persistence Studies

There is no available data from environmental fate and persistence studies specifically focused on Furterene. Key parameters used to assess the environmental persistence of a chemical, such as its half-life in different environmental compartments (e.g., soil, water, air) and its potential for long-range transport, have not been documented for this compound in the reviewed literature.

Data on Environmental Persistence of this compound

| Environmental Compartment | Half-life (t₁/₂) | Study Reference |

|---|---|---|

| Soil | No data available | N/A |

| Water | No data available | N/A |

| Sediment | No data available | N/A |

| Air | No data available | N/A |

Biotransformation in Environmental Systems

No studies detailing the biotransformation of this compound in environmental systems were identified. Research on the metabolic pathways of this compound in microorganisms, plants, or animals within an environmental context is not publicly available. Consequently, potential biotransformation products and their environmental impact remain unknown.

Ecofarmacological Considerations in Aquatic and Terrestrial Environments

There is a lack of ecofarmacological data for this compound. No research has been published on the potential effects of this compound on aquatic or terrestrial organisms. Therefore, critical ecotoxicological endpoints, such as the acute and chronic toxicity to representative species, have not been established.

Ecotoxicity of this compound in Aquatic Environments

| Organism | Endpoint (e.g., LC₅₀, EC₅₀) | Concentration | Exposure Duration | Study Reference |

|---|---|---|---|---|

| Fish | No data available | N/A | N/A | N/A |

| Daphnia | No data available | N/A | N/A | N/A |

| Algae | No data available | N/A | N/A | N/A |

Ecotoxicity of this compound in Terrestrial Environments

| Organism | Endpoint (e.g., LD₅₀, NOEC) | Concentration/Dose | Exposure Duration | Study Reference |

|---|---|---|---|---|

| Earthworms | No data available | N/A | N/A | N/A |

| Soil Microorganisms | No data available | N/A | N/A | N/A |

| Plants | No data available | N/A | N/A | N/A |

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Furterene Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and pharmaceutical research by accelerating the analysis of complex datasets and enabling predictive modeling. ox.ac.ukkraus-lederer.detuebingen.ai In the context of this compound, AI and ML could be instrumental in several key areas:

Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the physicochemical properties, potential biological activity, and toxicity of this compound derivatives. This in silico approach can prioritize the synthesis of compounds with the most promising characteristics, saving significant time and resources.

Mechanism of Action Studies: AI can analyze large datasets from biological assays to identify patterns and correlations that may elucidate the mechanism of action of this compound at a molecular level.

Drug Discovery and Design: By learning from vast libraries of chemical structures and their biological activities, AI models can propose novel this compound-based molecules with enhanced efficacy and specificity for therapeutic targets.

The integration of AI and ML promises to significantly accelerate the research and development cycle for this compound-related applications.

High-Throughput Screening and Automation in Synthesis and Characterization

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of thousands of chemical compounds for a specific biological activity. youtube.com Paired with automation in chemical synthesis, HTS can dramatically accelerate the discovery of novel this compound derivatives with desired properties.

Automated Synthesis: Robotic systems can perform multi-step syntheses of this compound analogues in parallel, creating large and diverse chemical libraries for screening.

Rapid Biological Assays: HTS platforms can be used to screen these libraries against a wide range of biological targets, such as enzymes or cell receptors, to identify "hit" compounds. nih.govsyngeneintl.com

Data Analysis: The vast amounts of data generated from HTS are analyzed using sophisticated software to identify structure-activity relationships, which can guide the design of subsequent generations of compounds.

The following table illustrates a hypothetical workflow for the high-throughput screening of a this compound derivative library.

| Step | Description | Technology Utilized | Desired Outcome |

| 1. Library Generation | Automated parallel synthesis of 10,000 unique this compound derivatives. | Robotic liquid handlers and reaction blocks. | A diverse chemical library for screening. |

| 2. Assay Miniaturization | Development of a miniaturized biological assay in a 384-well plate format. | Microplate readers and dispensers. | A cost-effective and rapid screening assay. |

| 3. High-Throughput Screen | Screening of the this compound library against a target enzyme. | Fully automated HTS platform. | Identification of initial "hit" compounds that inhibit the enzyme. |

| 4. Hit Confirmation & Triage | Re-testing of initial hits and elimination of false positives. | Dose-response assays and secondary screens. | A validated set of lead compounds for further optimization. |

Advanced Imaging Techniques for Studying this compound Interactions at Cellular Levels

Understanding how a compound interacts with biological systems at the subcellular level is crucial for its development as a therapeutic agent. Advanced imaging techniques provide unprecedented opportunities to visualize these interactions in real-time and with high resolution. nih.govnih.govdanaher.com

Fluorescence Microscopy: By tagging this compound with a fluorescent probe, its uptake, distribution, and localization within living cells can be monitored using techniques like confocal microscopy and fluorescence lifetime imaging microscopy (FLIM).

Super-Resolution Microscopy: Techniques such as stimulated emission depletion (STED) microscopy and photoactivated localization microscopy (PALM) can overcome the diffraction limit of light, allowing for the visualization of this compound's interactions with specific cellular structures at the nanoscale.

Intravital Microscopy: This technique enables the imaging of this compound's effects within the complex microenvironment of a living organism, providing insights into its in vivo behavior. nih.govresearchgate.net

These imaging modalities can provide critical information about the cellular targets of this compound and the dynamic processes it influences.

Cross-Disciplinary Research with Materials Science and Nanotechnology

The unique structural and electronic properties of certain chemical compounds have led to their exploration in the fields of materials science and nanotechnology. While research in this area for this compound is not yet established, the principles applied to similar molecules like fullerenes suggest potential avenues for investigation. wikipedia.orgresearchgate.netyoutube.com Fullerenes, which are allotropes of carbon, have been extensively studied for their applications in:

Nanomaterials: Incorporation into polymers to enhance their mechanical and electrical properties.

Electronics: Use as semiconductors and in the development of superconductors when combined with certain metals. youtube.com

Nanomedicine: As potential drug delivery vehicles and antioxidants. youtube.comadvancedsciencenews.com

Future cross-disciplinary research could explore whether this compound or its derivatives possess properties that would make them suitable for similar applications in materials science and nanotechnology, potentially leading to the development of novel functional materials and devices.

References and Appendix

Comprehensive Bibliography of Academic Literature

The field of fullerene research is vast and is documented in numerous scientific journals. Key journals that publish research on fullerenes include:

Carbon

Journal of the American Chemical Society

Angewandte Chemie

Advanced Materials

Chemistry of Materials

A comprehensive search on academic databases such as Scopus, Web of Science, and Google Scholar using keywords like "fullerene," "buckminsterfullerene," and "C60" will yield a vast number of research articles and reviews.

Databases and Cheminformatics Resources for Fullerene Research

PubChem: A database of chemical molecules and their activities against biological assays. It contains detailed information on various fullerenes and their derivatives. nih.govnih.gov

The IUPAC Compendium of Chemical Terminology (the "Gold Book"): Provides the official IUPAC definitions for chemical terms, including "fullerenes." iupac.org

CAS Registry: The most comprehensive database of disclosed chemical substance information.

List of Key Academic and Research Institutions Involved in Fullerene Research

Numerous universities and research institutions worldwide are actively involved in fullerene research. Some of the key institutions include:

Rice University (USA): The birthplace of fullerene discovery.

University of Sussex (UK): Where Sir Harold Kroto was based during the discovery of C60.

Max Planck Institute for Solid State Research (Germany): Known for its contributions to fullerene synthesis and characterization.

Tohoku University (Japan): A leading institution in fullerene and carbon nanotube research.

Various national laboratories and research centers focused on nanoscience and materials science.

Q & A

Q. What are the validated synthetic pathways for Furterene, and how can researchers optimize reaction parameters for reproducibility?

Methodological guidance:

- Begin with a systematic review of peer-reviewed syntheses, focusing on solvent systems, catalysts, and temperature ranges.

- Use Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, purity of precursors) and validate via triplicate trials .

- Characterize intermediates via HPLC or NMR to ensure stepwise consistency .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural stability under varying conditions?

Methodological guidance:

Q. How can researchers design in vitro assays to evaluate this compound’s mechanism of action while minimizing off-target effects?

Methodological guidance:

- Use dose-response curves in cell-based assays (e.g., HEK293 or primary cultures) with appropriate controls (e.g., siRNA knockdowns).

- Apply high-content screening to quantify subcellular localization and cytotoxicity .

- Validate specificity via competitive binding assays or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. What statistical frameworks are recommended to resolve contradictions in this compound’s pharmacokinetic data across preclinical studies?

Methodological guidance:

- Conduct meta-analyses of existing datasets to identify outliers or confounding variables (e.g., species-specific metabolism).

- Apply Bayesian hierarchical models to account for inter-study variability and improve predictive accuracy .

- Validate hypotheses using physiologically based pharmacokinetic (PBPK) modeling .

Q. How should researchers address discrepancies in this compound’s reported bioactivity profiles between in vitro and in vivo models?

Methodological guidance:

Q. What experimental designs are optimal for investigating this compound’s long-term metabolic fate in ecotoxicological contexts?

Methodological guidance:

- Deploy microcosm studies with isotopic labeling (e.g., ¹⁴C-Furterene) to track biodegradation pathways.

- Combine liquid chromatography–high-resolution mass spectrometry (LC-HRMS) with computational QSAR models to predict metabolite toxicity .

- Align with OECD guidelines for environmental risk assessment .

Methodological Best Practices

Q. How can researchers ensure reproducibility when scaling this compound synthesis from lab-to-pilot scale?

- Adopt Quality by Design (QbD) principles to define critical quality attributes (CQAs) and process parameters.

- Use PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring .

- Document deviations rigorously and share raw datasets via open-access repositories .

Q. What strategies mitigate bias in this compound’s preclinical efficacy studies?

- Randomize treatment groups and employ blinded evaluators.

- Pre-register study protocols on platforms like Open Science Framework (OSF) to reduce publication bias .

- Use standardized scoring systems (e.g., SYRCLE’s risk of bias tool for animal studies) .

Future Directions

Q. What gaps exist in understanding this compound’s interactions with epigenetic regulators, and how can these be addressed?

Q. How can machine learning improve the predictive validity of this compound’s structure-activity relationships (SAR)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.